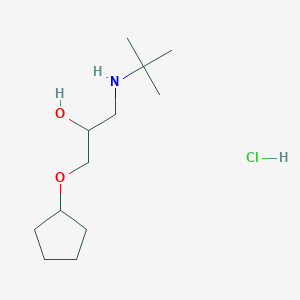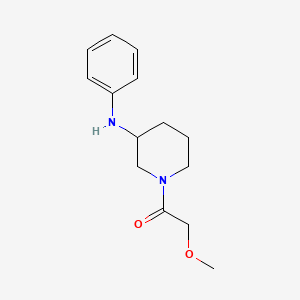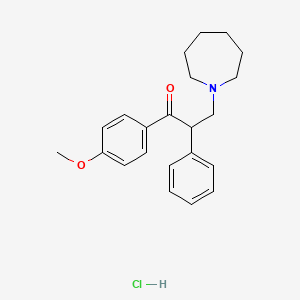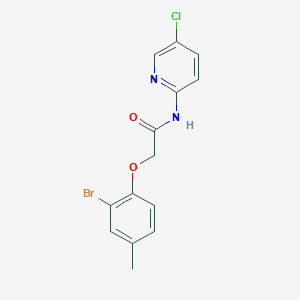
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride, also known as TCPOBOP, is a synthetic compound that has been widely used in scientific research. This compound is a potent activator of the nuclear receptor, constitutive androstane receptor (CAR), which plays a crucial role in the regulation of drug metabolism and detoxification pathways in the liver.
作用机制
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride activates CAR by binding to its ligand-binding domain, which induces a conformational change that allows CAR to dimerize with the retinoid X receptor (RXR). The CAR/RXR heterodimer then binds to specific DNA sequences known as CAR response elements (CAREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and Physiological Effects
Activation of CAR by 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride leads to the upregulation of genes involved in drug metabolism and detoxification pathways. This results in increased clearance of drugs and xenobiotics from the body. 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has also been shown to induce hepatomegaly and liver tumors in rodents, which has raised concerns about its potential carcinogenicity in humans.
实验室实验的优点和局限性
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride is a potent and selective activator of CAR, which makes it a valuable tool for studying the role of CAR in drug metabolism and detoxification pathways. However, its potential carcinogenicity in rodents limits its use in long-term studies and raises concerns about its safety for human use.
未来方向
Future research on 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride should focus on the development of safer and more selective CAR activators that can be used in long-term studies without the risk of carcinogenicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the hepatomegaly and liver tumor formation induced by 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride in rodents, and to determine whether these effects are relevant to humans. Finally, the potential clinical applications of CAR activation in the treatment of liver diseases and cancer should be explored.
合成方法
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of tert-butylamine with 3,5-dichlorophenol to form 3,5-bis(tert-butylamino)phenol. The second step involves the reaction of this intermediate with cyclopentanol in the presence of a strong acid catalyst to form 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride.
科学研究应用
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has been extensively used in scientific research to study the role of CAR in drug metabolism and detoxification pathways. CAR is a nuclear receptor that is expressed in the liver and is activated by a variety of compounds, including 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification, such as cytochrome P450 enzymes and drug transporters. 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has been shown to increase the clearance of drugs and xenobiotics by inducing the expression of these genes.
属性
IUPAC Name |
1-(tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)13-8-10(14)9-15-11-6-4-5-7-11;/h10-11,13-14H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBXZSGUONEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1CCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6051523.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
![2-{[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6051550.png)


![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)
![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)

![4-(4-chlorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6051590.png)